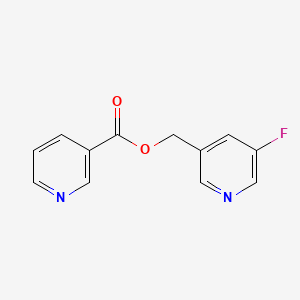

3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester

Description

Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and a (3-pyridinyl)methyl ester group. This article compares its structural, physicochemical, and reactivity profiles with closely related pyridinecarboxylic acid esters.

Properties

CAS No. |

23723-31-1 |

|---|---|

Molecular Formula |

C12H9FN2O2 |

Molecular Weight |

232.21 g/mol |

IUPAC Name |

(5-fluoropyridin-3-yl)methyl pyridine-3-carboxylate |

InChI |

InChI=1S/C12H9FN2O2/c13-11-4-9(5-15-7-11)8-17-12(16)10-2-1-3-14-6-10/h1-7H,8H2 |

InChI Key |

WOFJTSLEYUNNQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC2=CC(=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridinecarboxylic acid with (5-fluoro-3-pyridinyl)methanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Effects on Reactivity and Stability

Biological Activity

3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester, is a pyridine derivative that has garnered interest due to its potential biological activities. The introduction of a fluorine atom into the pyridine ring is believed to enhance the compound's pharmacological properties compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships.

- Molecular Formula : C12H9FN2O2

- Molecular Weight : 232.21 g/mol

- CAS Number : 129747-52-0

Biological Activity Overview

Pyridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The biological activity of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester can be summarized as follows:

-

Antimicrobial Activity :

- Compounds containing pyridine rings have shown potential against various bacterial strains. The presence of the fluorine atom may enhance lipophilicity and permeability through cell membranes, potentially increasing antibacterial efficacy.

-

Antiviral Properties :

- Some studies suggest that pyridine derivatives can exhibit antiviral activity by inhibiting viral replication or interfering with viral entry into host cells.

-

Anti-inflammatory Effects :

- Pyridine derivatives have been explored for their anti-inflammatory properties, often targeting pathways involved in inflammatory responses.

Structure-Activity Relationship (SAR)

The structure of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester allows for various modifications that can influence its biological activity. The following table summarizes key structural features and their associated activities:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and potential biological activity |

| Ester Group | May enhance solubility and bioavailability |

| Position of Substituents on Pyridine | Alters receptor binding affinity and selectivity |

Case Studies and Research Findings

Research on similar pyridine derivatives provides insights into the potential biological activities of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester:

- Antiviral Activity Against Herpes Simplex Virus (HSV) :

- Neuraminidase Inhibition :

- In Vitro Studies :

Synthesis Methods

The synthesis of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester can be achieved through various chemical reactions:

-

Esterification Reaction :

- Reacting 5-fluoro-3-pyridinecarboxylic acid with methanol in the presence of an acid catalyst can yield the desired methyl ester.

-

Fluorination Techniques :

- Fluorination can be achieved using reagents such as Selectfluor or via nucleophilic substitution methods to introduce the fluorine atom at the desired position on the pyridine ring.

Q & A

Q. What are the standard synthetic protocols for preparing 3-pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester?

Methodological Answer: The synthesis typically involves esterification of 5-fluoro-3-pyridinecarboxylic acid using methanol under acidic or basic conditions. For example:

- Direct Esterification: React the carboxylic acid with methanol in the presence of H₂SO₄ (catalyst) under reflux.

- Transesterification: Use a reactive ester (e.g., methyl chloroformate) in anhydrous THF with a base like triethylamine to avoid side reactions .

- Hydrolysis-Reprotection: In cases where sensitive functional groups are present, intermediate protection (e.g., tert-butyl esters) may be employed, followed by deprotection under mild acidic conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 183.1) and purity. Use electrospray ionization (ESI) in positive mode for better sensitivity .

- ¹H/¹³C NMR: Key peaks include the methyl ester singlet (~3.9 ppm in ¹H NMR) and the fluorine-substituted pyridine ring protons (downfield shifts due to electronegativity) .

- FT-IR: Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Short-term storage: Keep at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .

- Long-term storage: Lyophilize and store at -20°C with desiccants (e.g., silica gel). Avoid exposure to moisture or strong bases, which accelerate ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across literature?

Methodological Answer: Contradictions often arise from differences in reagent purity, solvent drying, or catalytic systems. To address this:

- Replicate Conditions: Systematically test variables (e.g., solvent anhydrousness, catalyst loading) from conflicting studies.

- Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, reaction time) affecting yield .

- In Situ Monitoring: Employ techniques like ReactIR to track esterification progress and optimize reaction termination points .

Q. What strategies enable regioselective fluorination during synthesis?

Methodological Answer: Regioselectivity challenges arise due to fluorine’s strong electron-withdrawing effects. Strategies include:

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The 5-fluoro group:

- Enhances Metabolic Stability: Reduces oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles .

- Modulates Electronic Effects: Increases electron deficiency of the pyridine ring, favoring interactions with hydrophobic pockets in target proteins (e.g., kinase inhibitors) .

- SAR Studies: Replace fluorine with other halogens (Cl, Br) or methyl groups to evaluate potency changes. For example, methyl substitution may reduce target binding due to steric hindrance .

Q. What are the common degradation pathways under physiological conditions?

Methodological Answer:

- Hydrolysis: The ester group hydrolyzes to 5-fluoro-3-pyridinecarboxylic acid in aqueous buffers (pH >7). Monitor via HPLC at accelerated conditions (40°C, pH 7.4 PBS) .

- Photodegradation: UV exposure (λ = 254 nm) induces radical formation. Use amber glassware and antioxidants (e.g., BHT) to mitigate .

Q. How can computational methods predict the compound’s behavior in drug discovery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.